N-(3-Chlorophenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)acridin-9-amine is a chemical compound with the molecular formula C19H13ClN2. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine. The compound features a 3-chlorophenyl group attached to the acridine core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ullmann Reaction: One of the most efficient methods for synthesizing acridine derivatives involves the Ullmann reaction.
Microwave-Assisted Reaction: Another method involves reacting 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for N-(3-Chlorophenyl)acridin-9-amine typically involve large-scale synthesis using the Ullmann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: N-(3-Chlorophenyl)acridin-9-amine can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, which can modify the acridine core or the phenyl group.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in substitution reactions.
Dimethylformamide (DMF): A solvent commonly used in the synthesis of acridine derivatives.
Copper: Used as a catalyst in the Ullmann reaction.
Sulfuric Acid: Used for intramolecular cyclization in the Ullmann reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce modified acridine cores .
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)acridin-9-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acriflavine: Shares the acridine core and is known for its antibacterial properties.
Proflavine: Another acridine derivative with similar DNA intercalation properties.
Quinacrine: Used as an antimalarial drug and also exhibits DNA intercalation.
Uniqueness
N-(3-Chlorophenyl)acridin-9-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its applicability in various scientific fields .
Eigenschaften
Molekularformel |
C19H13ClN2 |
---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13ClN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22) |
InChI-Schlüssel |
XNOGQBRATHMGLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.